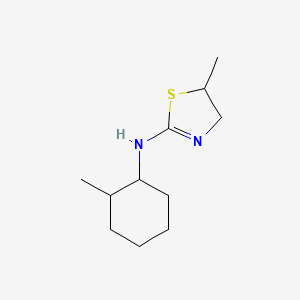
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes or signaling pathways involved in inflammation and cancer. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antioxidant properties and can scavenge free radicals. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe compound for use in medicinal applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine in lab experiments include its low toxicity profile, its potential use as a diagnostic tool, and its anti-inflammatory and anti-tumor properties. However, the limitations of using this compound in lab experiments include the need for further studies to elucidate its mechanism of action and the need for optimization of the synthesis method to improve the yield of this compound.
Orientations Futures
There are several future directions for the study of 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine. These include further studies to elucidate the exact mechanism of action of this compound, optimization of the synthesis method to improve the yield of this compound, and the development of new derivatives of this compound with potentially improved properties. In addition, this compound could be studied for its potential use in the treatment of other diseases such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been found to have anti-inflammatory, anti-tumor, and anti-proliferative properties. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize the synthesis method to improve the yield of this compound.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine has been achieved using various methods, including the reaction of 2-methylcyclohexanone with thiosemicarbazide followed by cyclization. Another method involves the reaction of 2-methylcyclohexanone with thiosemicarbazide in the presence of a catalyst such as p-toluenesulfonic acid. The yield of this compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine has been studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer and inflammation. It has been found to have anti-inflammatory, anti-tumor, and anti-proliferative properties. This compound has also been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-8-5-3-4-6-10(8)13-11-12-7-9(2)14-11/h8-10H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZMDNLUBMVJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NCC(S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol](/img/structure/B2373022.png)
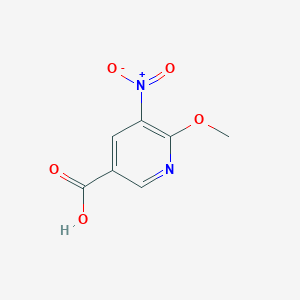
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2373028.png)


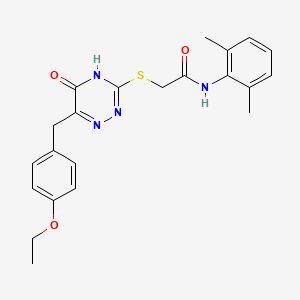
![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)
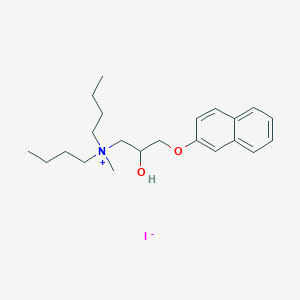
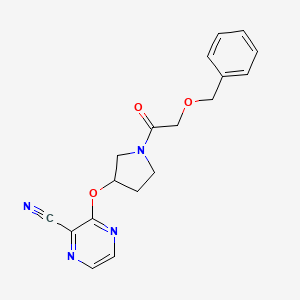
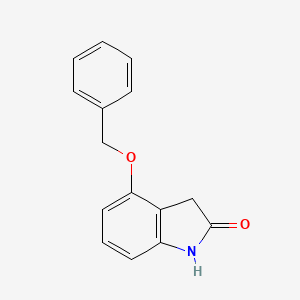
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
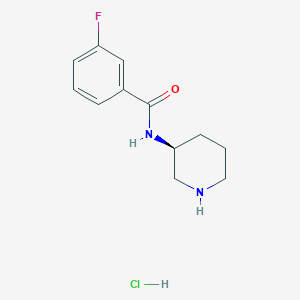
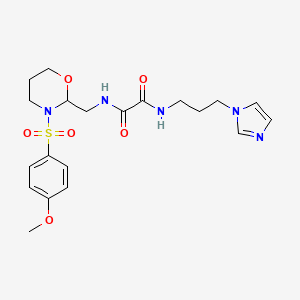
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)